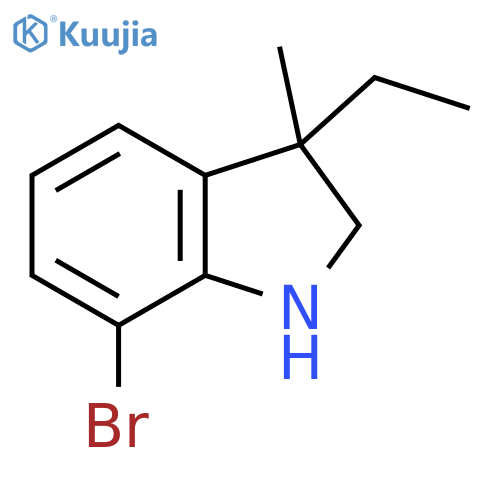Cas no 1702157-18-3 (7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole)
7-ブロモ-3-エチル-3-メチル-2,3-ジヒドロ-1H-インドールは、複素環化合物の一種であり、特にインドール骨格を有する有機中間体として重要な化合物です。臭素原子の導入により求電子反応性が高く、医薬品や農薬、機能性材料の合成において有用な前駆体となります。3位のエチル基とメチル基の立体障害により、選択的な反応が可能であり、複雑な分子構造の構築に適しています。高い純度と安定性を備えており、研究開発や工業生産における信頼性の高い原料として利用されています。

1702157-18-3 structure
商品名:7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole
CAS番号:1702157-18-3
MF:C11H14BrN
メガワット:240.139562129974
MDL:MFCD30499945
CID:5191100
PubChem ID:106701853
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole 化学的及び物理的性質
名前と識別子
-
- 1H-Indole, 7-bromo-3-ethyl-2,3-dihydro-3-methyl-
- 7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole
-
- MDL: MFCD30499945
- インチ: 1S/C11H14BrN/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3
- InChIKey: LWAWDEBWDWEEJH-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2Br)C(CC)(C)C1
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-338873-0.05g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 0.05g |
$1308.0 | 2023-09-03 | ||
| Enamine | EN300-338873-2.5g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 2.5g |
$3051.0 | 2023-09-03 | ||
| Enamine | EN300-338873-0.1g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 0.1g |
$1371.0 | 2023-09-03 | ||
| Enamine | EN300-338873-5g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 5g |
$4517.0 | 2023-09-03 | ||
| Enamine | EN300-338873-0.5g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 0.5g |
$1495.0 | 2023-09-03 | ||
| Enamine | EN300-338873-10.0g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 10.0g |
$6697.0 | 2023-02-23 | ||
| Enamine | EN300-338873-10g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 10g |
$6697.0 | 2023-09-03 | ||
| Enamine | EN300-338873-5.0g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 5.0g |
$4517.0 | 2023-02-23 | ||
| Enamine | EN300-338873-1g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 1g |
$1557.0 | 2023-09-03 | ||
| Enamine | EN300-338873-0.25g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 0.25g |
$1432.0 | 2023-09-03 |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1702157-18-3 (7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole) 関連製品
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
